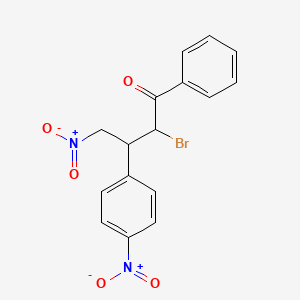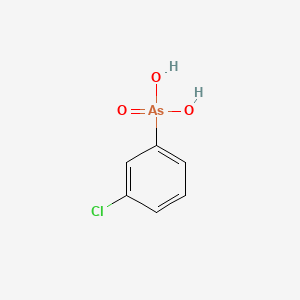
(3-Chlorophenyl)arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)arsonic acid typically involves the reaction of 3-chlorophenyl magnesium bromide with arsenic trioxide in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{3-Chlorophenyl magnesium bromide} + \text{Arsenic trioxide} + \text{Hydrochloric acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (3-Chlorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert it to arsonous acid derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Arsonic acid derivatives.
Reduction: Arsonous acid derivatives.
Substitution: Various substituted arsonic acids depending on the nucleophile used.
科学研究应用
(3-Chlorophenyl)arsonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its arsenic content.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It is used in the production of certain pesticides and herbicides.
作用机制
The mechanism of action of (3-Chlorophenyl)arsonic acid involves its interaction with cellular components, particularly enzymes containing thiol groups. The arsenic atom can form covalent bonds with sulfur atoms in these enzymes, inhibiting their activity and leading to cellular toxicity. This mechanism is similar to that of other arsenic-containing compounds.
相似化合物的比较
Phenyl arsonic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
p-Chlorophenyl arsonic acid: The chlorine atom is in the para position, which can influence its reactivity and biological activity.
Arsenic trioxide: A simpler arsenic compound with broader applications in medicine and industry.
Uniqueness: (3-Chlorophenyl)arsonic acid is unique due to the presence of both the arsonic acid group and the chlorine substituent on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5410-26-4 |
|---|---|
分子式 |
C6H6AsClO3 |
分子量 |
236.48 g/mol |
IUPAC 名称 |
(3-chlorophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsClO3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H,(H2,9,10,11) |
InChI 键 |
RFOUGQJUXZRPQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[As](=O)(O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


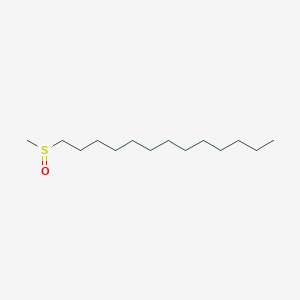
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)

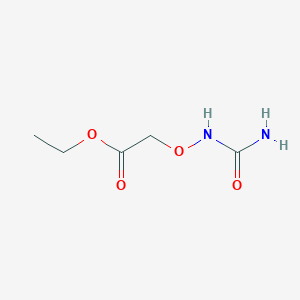
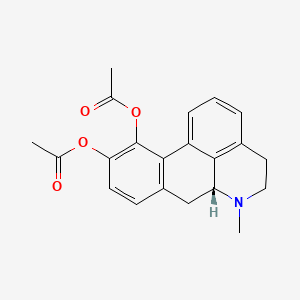

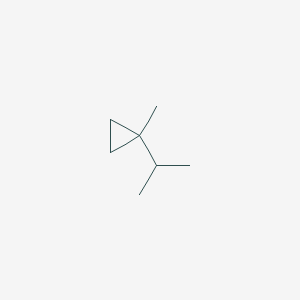
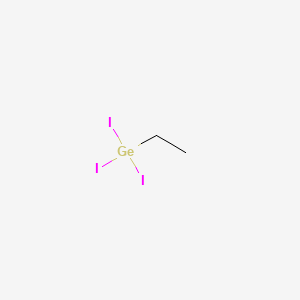
![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)
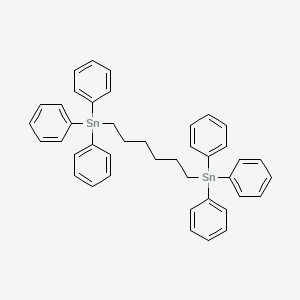
![Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-](/img/structure/B14730489.png)
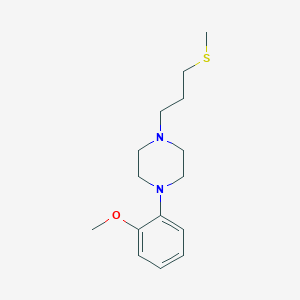
![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
